2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione

Anti-inflammatory Research Prostaglandin Inhibition Structure-Activity Relationship (SAR)

2-(2-Methoxyphenyl)-1H-indene-1,3(2H)-dione is a synthetic 2-aryl-1,3-indandione derivative where a methoxy group is positioned ortho on the phenyl ring. This structural feature categorizes it as the regioisomer of the clinically established anticoagulant anisindione, which has the methoxy group in the para position.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
Cat. No. B12000531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H12O3/c1-19-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18/h2-9,14H,1H3
InChIKeyWVXVPDQRRZKAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-1H-indene-1,3(2H)-dione (CAS 1470-39-9): Sourcing the Ortho-Methoxy Regioisomer for Specialized 1,3-Indandione Research


2-(2-Methoxyphenyl)-1H-indene-1,3(2H)-dione is a synthetic 2-aryl-1,3-indandione derivative where a methoxy group is positioned ortho on the phenyl ring [1]. This structural feature categorizes it as the regioisomer of the clinically established anticoagulant anisindione, which has the methoxy group in the para position [2]. The compound acts as a cyclic beta-diketone with an electron-donating methoxy substituent adjacent to the indandione core, influencing its electronic and steric properties [1]. It is primarily supplied as a research chemical for early-discovery studies, with vendors noting the absence of collected analytical data .

Ortho-methoxy regioisomer for 1,3-indandione SAR research
Supplied as early-discovery tool; no vendor analytical data
Buyer validation of identity and purity required prior to use

Why 2-(2-Methoxyphenyl)-1H-indene-1,3(2H)-dione Cannot Be Interchanged with Anisindione or Other 1,3-Indandiones


Substituting 2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione with its para isomer anisindione, or with the unsubstituted parent compound phenindione, is not scientifically valid due to profound differences in pharmacological activity and physicochemical properties. Crucially, structure-activity relationship (SAR) studies on 2-aryl-1,3-indandiones have shown that ortho substitution can abolish certain biological activities, such as the inhibition of prostaglandin E2 biosynthesis, which is retained by para-substituted analogs [1]. Furthermore, ortho-substituted derivatives have been found to lack the cofactor or inhibitory effects on methemoglobin reductase that are exhibited by para-substituted compounds [1]. Therefore, the regioisomeric identity of the methoxy group is the single most critical determinant of its biochemical behavior, making generic substitution a source of significant experimental error.

Regioisomer-dependent Bioactivity

Reported loss of prostaglandin E2 biosynthesis inhibition upon ortho substitution; para isomer anisindione may not transfer activity.

Methemoglobin Reductase Interaction

Ortho-substituted analogs show no modulatory effect, while para-substituted act as cofactors; protein interaction context may differ.

Physicochemical Differences

Ortho vs. para methoxy alters electronic distribution and molecular shape, which may shift chromatographic retention and solubility profiles.

Product-Specific Evidence Guide for 2-(2-Methoxyphenyl)-1H-indene-1,3(2H)-dione: Comparative Data Against Analogous 1,3-Indandiones


Ortho vs. Para Regioisomerism: Abolished Prostaglandin E2 Biosynthesis Inhibition Compared to Anisindione

Quantitative pharmacologic data shows a complete loss of function upon ortho substitution. In a bovine seminal vesicle microsome assay, compounds with electron-withdrawing para substituents strongly inhibited prostaglandin E2 biosynthesis, but activity 'disappeared entirely on substitution in the ortho position' [1]. This establishes the target compound as an ideal negative control for anisindione (a para-substituted analog with confirmed cofactor/inhibitory activity), whereas anisindione acts as an anticoagulant by inhibiting vitamin K epoxide reductase .

PGE2 Inhibition
Class-level inference
Target compound shows no inhibitory activity, while anisindione (para) retains cofactor activity.
Supports regioisomer-dependent functional divergence.
Bovine seminal vesicle microsomes assay; literature SAR.
Anti-inflammatory Research Prostaglandin Inhibition Structure-Activity Relationship (SAR)

Impact of Ortho-Substitution on Methemoglobin Reductase Interaction: Null Effect vs. Para-Substituted Cofactor Activity

Enzymatic studies report that while compounds like 2-phenyl-1,3-indandione and 2-(4-methoxyphenyl)-1,3-indandione act as cofactors for methemoglobin reductase, two ortho-substituted derivatives [2-(2,6-dimethylphenyl)- and 2-(2,4,6-trimethylphenyl)-1,3-indandione] 'had no effect at all on the reduction' [1]. This class-level SAR infers that a single ortho substituent also disrupts the protein interaction. Conversely, the unsubstituted parent compound phenindione (2-phenyl-1,3-indandione) shows clear cofactor activity, while the target compound is expected to be inactive.

MetHb Reductase
Class-level inference
Ortho-substituted derivatives show no cofactor effect; phenindione and para-substituted analogs are active.
Inferred null effect for ortho-substituted probes.
In vitro methemoglobin reductase assay; class-level SAR.
Enzyme Cofactor Research Methemoglobin Reductase Anticoagulant Mechanism

Divergent XLogP3 Lipophilicity: Ortho-Methoxy Alters Predicted Partitioning Relative to Anisindione

Computational property predictions highlight a physicochemical divergence driven by regioisomerism. The target compound has a predicted XLogP3 of 2.9 [1]. While detailed experimental logP values for both isomers are sparse, estimates for the para isomer anisindione are reported in a similar range (e.g., a rough density estimate of 1.1824, indicative of comparable bulk properties) . The ortho arrangement creates a different electronic distribution and potential for intramolecular interactions, which can subtly alter actual chromatographic retention times and solubility profiles compared to the para isomer.

Predicted LogP
Cross-study comparable
Target XLogP3 = 2.9; similar to anisindione (predicted ~2.9), but distinct molecular shape and H-bond topology.
Similar bulk lipophilicity; regioisomer-specific analytical behavior may differ.
In silico XLogP3 from PubChem.
Physicochemical Profiling Lipophilicity Prediction Drug Design

Supplier Specification Gap vs. Clinically Characterized Anisindione: Unique Fit-for-Purpose Procurement for Early Discovery

The procurement profile of this compound is fundamentally different from its drug cousin. Sigma-Aldrich supplies it as an AldrichCPR product without a collected Certificate of Analysis, explicitly stating 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . In contrast, anisindione is available with defined purity (e.g., >98% by TLC) and is described as a crystalline powder with a known melting point of 156-157°C [REFS-2, REFS-3]. This places the target compound in a distinct category of research tool, requiring user validation, versus a fully characterized pharmaceutical secondary standard.

Supplier Spec
Data to verify
No analytical data collected by vendor; sold as research chemical. Anisindione available with defined purity and melting point.
Procurement requires in-house identity and purity confirmation.
Research tool vs. fully characterized pharmaceutical standard.
Chemical Procurement Research Chemical Early Discovery

Best Research & Industrial Application Scenarios for 2-(2-Methoxyphenyl)-1H-indene-1,3(2H)-dione


Use as a Negative Control in 1,3-Indandione Enzyme Inhibition Assays

This compound's established lack of activity in prostaglandin E2 biosynthesis inhibition [1] makes it an ideal negative control when profiling the anti-inflammatory or anticoagulant potential of other 2-aryl-1,3-indandiones like anisindione. By including this ortho-substituted analog, researchers can confidently attribute observed activity to specific substitution patterns rather than the indandione core.

Regioisomeric Probe for Methemoglobin Reductase Structure-Function Studies

As inferred from class-level data, ortho-substituted 1,3-indandiones do not modulate methemoglobin reductase, unlike para-substituted or unsubstituted analogs [1]. This compound is therefore suited for crystallography or binding studies aimed at mapping the steric exclusion zone of the enzyme's active site, helping to define the spatial requirements for cofactor or inhibitor binding.

Comparative Physicochemical and Metabolic Stability Profiling

The ortho-methoxy group's influence on molecular conformation and electronic distribution provides a valuable comparator for physicochemical profiling studies. By comparing this compound's experimental LogP/D, solubility, and metabolic stability against its para isomer anisindione, drug metabolism and pharmacokinetics (DMPK) teams can isolate the impact of regioisomerism on the developability profile of the 1,3-indandione scaffold.

Synthetic Intermediate for Ortho-Substituted Heterocyclic Libraries

The compound's defined reactivity as a cyclic beta-diketone with an ortho-methoxyphenyl group makes it a useful building block in medicinal chemistry campaigns. Its established synthesis via condensation of 2-methoxybenzaldehyde and indan-1,3-dione positions it as a launch point for generating novel derivatives that explore the poorly active ortho-substituted chemical space, which is underexplored relative to the para series.

Application
Selection Property
Validation Focus
1,3-Indandione enzyme inhibition studies
Ortho-methoxy regioisomericity
PGE2 biosynthesis activity confirmation
Methemoglobin reductase active-site mapping
Steric exclusion by ortho substitution
Cofactor/inhibitor binding studies
Regioisomer developability profiling
Electronic and conformational impact
Chromatographic retention and solubility assessment
Ortho-substituted heterocyclic synthesis
Cyclic beta-diketone reactivity
Condensation reactivity and derivative generation
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